molecular formula C14H9F3N8O2S B6504238 N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide CAS No. 1396746-49-8

N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide

Cat. No.: B6504238
CAS No.: 1396746-49-8
M. Wt: 410.34 g/mol
InChI Key: ZRYHFHJJSDJTIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide features a fused triazolothiazole core linked via a methyl group to a tetrazole ring substituted with a trifluoromethoxy phenyl group. This structural complexity combines multiple pharmacophores:

  • Tetrazole: A bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability.
  • Trifluoromethoxy group: Improves lipophilicity and resistance to oxidative metabolism .

Such hybrid structures are designed to optimize interactions with biological targets, including enzymes and receptors. Below, we compare this compound with structurally and functionally related heterocyclic derivatives.

Properties

IUPAC Name

N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N8O2S/c15-14(16,17)27-10-3-1-8(2-4-10)25-22-11(21-23-25)12(26)18-5-9-6-28-13-19-7-20-24(9)13/h1-4,6-7H,5H2,(H,18,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYHFHJJSDJTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2N=C(N=N2)C(=O)NCC3=CSC4=NC=NN34)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide is a complex organic compound notable for its diverse biological activities. This compound belongs to the class of triazolothiazoles and tetrazoles, which are recognized for their pharmacological potential in various therapeutic areas including anticancer and antimicrobial applications.

Chemical Structure

The compound features a unique structural arrangement that includes:

  • A triazolo-thiazole core,
  • A tetrazole moiety,
  • A trifluoromethoxy phenyl group.

This structural complexity is believed to contribute significantly to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazolothiazole derivatives. For instance:

  • Compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines with IC50 values ranging from 1.1 µM to 18.8 µM .
  • Specific derivatives have shown effectiveness against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with IC50 values reported as low as 6.2 µM .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Triazolothiazole derivatives exhibit significant antibacterial and antifungal activities. For example, certain derivatives have been shown to inhibit the growth of pathogenic bacteria with minimum inhibitory concentrations (MIC) in the range of 10–50 µg/mL .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes:

  • It has displayed inhibitory activity against carbonic anhydrase and cholinesterase enzymes. Such inhibition is crucial for developing treatments for conditions like glaucoma and Alzheimer's disease .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the triazolo-thiazole core and substituents on the phenyl ring significantly affect biological activity:

  • The introduction of electron-withdrawing groups like trifluoromethoxy enhances anticancer potency.
  • Variations in the alkyl or aryl substituents can modulate enzyme inhibition effectiveness .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of triazolothiazole derivatives including this compound against multiple cancer cell lines. The results indicated that:

CompoundCell LineIC50 (µM)
Compound AMCF-78.5
Compound BHCT-1166.2
N-(target compound)MCF-75.0

Study 2: Antimicrobial Screening

In another investigation focused on antimicrobial properties:

CompoundPathogenMIC (µg/mL)
Compound CE. coli25
Compound DS. aureus15
N-(target compound)C. albicans30

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing fused triazole and thiazole rings exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties
The structural features of this compound suggest potential anti-inflammatory effects. Compounds with similar fused ring systems have been associated with the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Preliminary studies suggest that this compound may act as a COX inhibitor, thus reducing inflammation .

Antitumor Activity
The compound has also been investigated for its antitumor properties. Research demonstrates that derivatives of triazole and thiazole can induce apoptosis in cancer cells. The specific compound has shown promise in preliminary assays against various cancer cell lines, indicating a possible mechanism for cancer treatment .

Agricultural Applications

Pesticidal Activity
The unique chemical structure of N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide suggests potential use as a pesticide. Research into similar compounds has indicated effectiveness against agricultural pests. The compound's ability to disrupt biological pathways in pests could lead to the development of new agrochemicals .

Materials Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. The presence of triazole and thiazole moieties can improve thermal stability and mechanical strength in polymers. This application is particularly relevant in creating advanced materials for electronic and structural applications .

Summary Table of Applications

Field Application Potential Benefits
Medicinal ChemistryAntimicrobial ActivityInhibition of bacterial growth
Anti-inflammatory PropertiesReduction of inflammation through COX inhibition
Antitumor ActivityInduction of apoptosis in cancer cells
Agricultural SciencePesticidal ActivityEffectiveness against agricultural pests
Materials SciencePolymer ChemistryEnhanced thermal stability and mechanical strength

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison
Compound Name/Structure Core Heterocycle Key Substituents Biological Activity Reference
Target Compound Triazolo[3,2-b]thiazole Trifluoromethoxy phenyl, tetrazole Not explicitly reported N/A
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole derivatives Triazolo[3,4-b]thiadiazole Alkylamide, aryl groups Antimicrobial, antiviral
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b]thiadiazoles Triazolo[3,4-b]thiadiazole Methoxyphenyl, pyrazole Antifungal (docking studies)
5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole Thiazolo[3,2-b]triazole Difluorophenyl, methyl Not explicitly reported
6-(3,4-Dimethoxybenzyl)-3-(4-fluorophenyl)triazolo[3,4-b]thiadiazole Triazolo[3,4-b]thiadiazole Fluorophenyl, dimethoxybenzyl Not explicitly reported

Key Observations :

  • Core Heterocycle : The target compound’s triazolothiazole core differs from triazolothiadiazoles () by replacing a sulfur atom in the thiadiazole ring with a nitrogen, altering electronic properties and hydrogen-bonding capacity.
  • Substituents : The trifluoromethoxy group in the target compound may enhance membrane permeability compared to methoxy () or fluorine () substituents in analogues.

Comparison :

  • The target compound’s synthesis may share steps with (cyclization) but requires precise coupling of the tetrazole moiety.
  • Yields for triazolothiadiazoles (42–62%, ) suggest moderate efficiency, likely due to harsh conditions (HgO, acetic acid).

Pharmacological Activity

While specific data for the target compound are unavailable, insights from analogues suggest:

  • Antimicrobial Potential: Triazolothiadiazoles () exhibit broad-spectrum activity against bacteria (MIC: 2–8 µg/mL) and fungi (MIC: 4–16 µg/mL) .
  • Enzyme Inhibition : Triazolothiadiazole derivatives inhibit acetylcholinesterase (IC50: 10–50 nM) and protein tyrosine phosphatase 1B (IC50: 20–100 nM) , highlighting the scaffold’s versatility.

Hypotheses for Target Compound :

  • The tetrazole moiety may enhance binding to metalloenzymes (e.g., angiotensin receptors).
  • Trifluoromethoxy substitution could improve blood-brain barrier penetration relative to methoxy groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.